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Compound of Interest

Compound Name: 4'-Fluoro-2'-nitroacetanilide

Cat. No.: B181082 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4'-Fluoro-2'-
nitroacetanilide

For Researchers, Scientists, and Drug Development Professionals

Abstract
4'-Fluoro-2'-nitroacetanilide is a substituted aromatic nitro compound that serves as a crucial

intermediate in the synthesis of various biologically active molecules.[1][2] Its unique

arrangement of functional groups—an acetamido group, a nitro group, and a fluorine atom on a

benzene ring—makes it a versatile building block in medicinal chemistry and agrochemical

development.[1][2] This document provides a comprehensive overview of the physicochemical

properties, spectral data, and a representative synthetic protocol for 4'-Fluoro-2'-
nitroacetanilide, intended to serve as a technical resource for professionals in research and

development.

Physicochemical Properties
The fundamental physicochemical properties of 4'-Fluoro-2'-nitroacetanilide are summarized

below. This data is essential for its handling, characterization, and application in synthetic

chemistry.
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Property Value Reference(s)

CAS Number 448-39-5 [3][4]

IUPAC Name
N-(4-fluoro-2-

nitrophenyl)acetamide
[3]

Molecular Formula C₈H₇FN₂O₃ [3][4]

Molecular Weight 198.15 g/mol [3]

Appearance
Light yellow to yellow to

orange powder or crystal
[1][2]

Melting Point 71 - 74 °C [1][2]

Boiling Point Not available -

Solubility

Recrystallization protocols

suggest solubility in hot

ethanol and poor solubility in

cold water.

[1][2]

InChI

InChI=1S/C8H7FN2O3/c1-

5(12)10-7-3-2-6(9)4-

8(7)11(13)14/h2-4H,1H3,

(H,10,12)

[3][4][5]

InChIKey
UZBZEUCQENVPQB-

UHFFFAOYSA-N
[3][4][5]

Canonical SMILES
CC(=O)NC1=C(C=C(C=C1)F)-

-INVALID-LINK--[O-]
[3]

Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of 4'-Fluoro-2'-
nitroacetanilide. Below are the key spectral data obtained from ¹H NMR, Mass Spectrometry,

and the expected ranges for ¹³C NMR and IR spectroscopy.

¹H NMR Spectroscopy
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The proton NMR spectrum provides information on the hydrogen environments within the

molecule.

Proton Assignment
Chemical Shift (δ,
ppm)

Solvent Reference(s)

-NH (Amide) ~10.2 CDCl₃ [5]

Aromatic-H (multiple

peaks)
8.79, 7.92, 7.41 CDCl₃ [5]

-CH₃ (Acetyl) ~2.30 CDCl₃ [5]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) results in fragmentation of the molecule,

providing a characteristic fingerprint.

m/z Value Interpretation Reference(s)

198 [M]⁺ (Molecular Ion) [5]

156 Base Peak ([M-C₂H₂O]⁺) [3][5]

110 Fragment [3][5]

43 [CH₃CO]⁺ Fragment [3]

¹³C NMR and Infrared (IR) Spectroscopy
While specific peak-picked data is not readily available, the expected spectral features based

on the functional groups present are tabulated below.
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Spectroscopy Type Functional Group
Expected Chemical
Shift / Wavenumber

Reference(s)

¹³C NMR C=O (Amide) 160-180 ppm [6]

Aromatic Carbons 110-160 ppm [6]

C-NO₂ ~140-150 ppm [6]

C-F
~150-165 ppm (J C-F

coupling)
[6]

CH₃ (Acetyl) 20-30 ppm [6]

IR N-H Stretch (Amide)
3100-3500 cm⁻¹

(broad)

C-H Stretch

(Aromatic)
3000-3100 cm⁻¹

C=O Stretch (Amide) ~1710 cm⁻¹ (strong)

N-O Stretch (Nitro)
1500-1550 cm⁻¹ &

1300-1370 cm⁻¹

C-F Stretch 1000-1400 cm⁻¹

Experimental Protocols
Synthesis of 4'-Fluoro-2'-nitroacetanilide
The following is a representative procedure for the synthesis of 4'-Fluoro-2'-nitroacetanilide
via electrophilic aromatic substitution (nitration) of 4'-fluoroacetanilide. This protocol is based

on established methods for the nitration of acetanilide derivatives.

Materials:

4'-Fluoroacetanilide

Concentrated Sulfuric Acid (H₂SO₄)

Concentrated Nitric Acid (HNO₃, 70%)
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Glacial Acetic Acid

Ice

Deionized Water

Ethanol (for recrystallization)

Procedure:

Dissolution: In a flask, dissolve 4'-fluoroacetanilide in glacial acetic acid. Carefully add

concentrated sulfuric acid while cooling the flask in an ice bath. Stir until a clear solution is

formed.

Preparation of Nitrating Mixture: In a separate container, slowly add concentrated nitric acid

to an equal volume of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

Nitration: Add the cold nitrating mixture dropwise to the solution of 4'-fluoroacetanilide.

Maintain the reaction temperature below 10°C throughout the addition using the ice bath.

Reaction Completion: After the addition is complete, allow the reaction mixture to stand at

room temperature for approximately one hour to ensure the reaction goes to completion.

Precipitation: Pour the reaction mixture slowly over a beaker filled with crushed ice and

water. A yellow solid, the crude 4'-Fluoro-2'-nitroacetanilide, will precipitate.

Isolation and Washing: Collect the crude product by vacuum filtration. Wash the solid

precipitate with copious amounts of cold deionized water until the filtrate is neutral to pH

paper.

Purification: Recrystallize the crude product from a minimum amount of hot ethanol to yield

purified crystals of 4'-Fluoro-2'-nitroacetanilide.

Drying: Dry the purified crystals in a vacuum oven.

Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

Process the spectra to identify chemical shifts, coupling constants, and integration values to

confirm the structure.

Infrared (IR) Spectroscopy:

Prepare a sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR)

accessory.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Mass Spectrometry (MS):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or GC/LC interface.

Acquire the mass spectrum using Electron Ionization (EI).

Analyze the resulting spectrum to identify the molecular ion peak and characteristic

fragmentation patterns.

Visualization of Synthetic Utility
As an intermediate, 4'-Fluoro-2'-nitroacetanilide is not typically involved in signaling

pathways itself but is a key starting material for more complex molecules. The following

diagrams illustrate its synthetic preparation and its role as a chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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